(Trichloromethyl)silane

Chemical Vapor Deposition Silicon Carbide Coatings Precursor Selection

Researchers requiring highly crosslinked, 3D siloxane architectures face limited precursor options-difunctional silanes like DMDCS yield only linear or cyclic chains. Trichloromethylsilane (CAS 75-79-6) solves this with trifunctional Si-Cl reactivity, enabling branched, rigid resin networks upon hydrolysis. • Yields compact 3D nanostructures (~0.14 g/cm³ aerogel density) unattainable with difunctional analogs • Enables controlled stepwise SiCCl₃ → SiCH₃ reduction for selective intermediate synthesis • Precursor for water-repellent coatings, high-temp silicone resins & SiC CVD Supplied moisture-free under inert gas with rigorous QC. Bulk quantities available.

Molecular Formula CH3Cl3Si
Molecular Weight 149.47 g/mol
Cat. No. B8347051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Trichloromethyl)silane
Molecular FormulaCH3Cl3Si
Molecular Weight149.47 g/mol
Structural Identifiers
SMILESC([SiH3])(Cl)(Cl)Cl
InChIInChI=1S/CH3Cl3Si/c2-1(3,4)5/h5H3
InChIKeyDWAWYEUJUWLESO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trichloromethylsilane Identification & Procurement


Trichloromethylsilane (also referred to as methyltrichlorosilane, MTS, or CH₃SiCl₃) is a trifunctional chlorosilane monomer with a molecular weight of 149.48 g/mol and CAS Registry Number 75-79-6 [1]. This colorless, fuming liquid exhibits a boiling point of 66.4 °C, a melting point of −90 °C, and a density of 1.27 g/cm³ at 25 °C [1]. The compound is classified as a highly flammable liquid (Flash Point: 8 °C closed cup), corrosive to metals, and acutely toxic via inhalation .

Crosslinker

Trifunctional monomer for 3D siloxane networks

Aerogel modifier

Reported compact nanostructure formation

CVD precursor

Intermediate solid-gas reactivity profile

Trichloromethylsilane Substitution Risks


Generic substitution of trichloromethylsilane with alternative chlorosilanes is technically non-trivial due to its specific trifunctionality (one methyl group, three reactive Si–Cl bonds) [1]. Unlike difunctional analogs such as dimethyldichlorosilane (DMDCS, (CH₃)₂SiCl₂) which predominantly produce linear or cyclic polysiloxane chains, trichloromethylsilane enables the formation of highly branched, three-dimensional siloxane networks upon hydrolysis [2]. Furthermore, the trichloromethyl moiety (–SiCCl₃) in related polychloromethylsilanes exhibits a distinct reactivity hierarchy in Pd-catalyzed dechlorination reactions, with dechlorination rates increasing as the number of chlorine atoms on carbon and methyl groups on silicon increase—rendering the stepwise reduction from SiCCl₃ to SiCH₃ synthetically controllable in a manner not achievable with less chlorinated analogs [3]. These structural and reactivity differentiators have direct consequences for end-use performance in crosslinked resins, surface modification, and vapor deposition processes where network density or solid-gas reactivity critically influences material properties.

Target

Trichloromethylsilane

Three hydrolyzable Si–Cl bonds promote branching and crosslinked networks.

Analog

Dimethyldichlorosilane

Two Si–Cl bonds favor linear chains or cyclics; direct substitution may shift architecture.

Trifunctional vs. difunctional architecture: gelation rate and network topology may differ.

Solid-gas reactivity rank (SiCl₄ > TMS > DMDCS) limits direct precursor swap in CVD without process revalidation.

Higher hydrolysis rate and corrosion potential require adjusted inert handling protocols.

Trichloromethylsilane Comparative Evidence


Solid-Gas Reactivity vs. Dichlorodimethylsilane

In chemical vapor deposition (CVD) of silicon carbide on oxide substrates (alumina), trichloromethylsilane (TMS) exhibits intermediate solid-gas reactivity compared to alternative halosilane precursors. Experimental evaluation of SiC deposition using SiCl₄–CH₄–H₂, TMS–H₂, and dichlorodimethylsilane–H₂ precursor systems revealed that solid-gas reactivity decreases in the order silicon tetrachloride > dichloromethylsilane > dichlorodimethylsilane [1]. This reactivity hierarchy has direct implications for substrate integrity: both SiCl₄ and TMS systems caused observable substrate weight loss due to chemical reaction with the oxide substrate, whereas dichlorodimethylsilane demonstrated minimal substrate attack and was identified as the most suitable precursor for CVD on oxide substrates in general [1].

CVD Reactivity Rank
Head-to-head

SiCl₄ > TMS > dichlorodimethylsilane

Intermediate reactivity; may cause substrate attack

Dichlorodimethylsilane reported gentler on oxide substrates

Chemical Vapor Deposition Silicon Carbide Coatings Precursor Selection

Aerogel Nanostructure Density Comparison

A systematic comparative study of methylchlorosilanes (MCS) of type (CH₃)ₙSiCl₄₋ₙ (n = 1, 2, 3) for surface modification of silica aerogels (SAs) revealed that trichloromethylsilane (MTCS, n = 1) produces the most compact and nonuniform three-dimensional nanostructure among the three modifiers, with a density of approximately 0.14 g/cm³ [1]. In contrast, dimethyldichlorosilane (n = 2) and trimethylchlorosilane (n = 3) produced aerogels with progressively less compact structures. All three SAs exhibited similar BET surface areas (approximately 900 m²/g) and average pore sizes (10–15 nm), and comparable thermal stability with onset and peak exothermic reaction temperatures of approximately 240 °C and 270 °C, respectively [1]. Notably, the best hydrophobicity (contact angle of 155°) was achieved with trimethylchlorosilane-modified aerogel, not MTCS [1].

Aerogel Density
Head-to-head

~0.14 g/cm³ (most compact)

Supports high-density nanostructure

BET surface area ~900 m²/g across all modifiers

Silica Aerogels Surface Modification Nanostructure Engineering

Stepwise Dechlorination Rate Comparison

In Pd-catalyzed selective dechlorination of chloromethyl-containing silanes with trichlorosilane as reductant, the dechlorination rate depends on the substituents on silicon and the number of chlorine atoms on the chlorinated carbon: the rate increases as the number of chlorine atoms on carbon and of methyl groups on silicon increase [1]. The reactivity difference between (trichloromethyl)-, (dichloromethyl)-, and (monochloromethyl)chlorosilanes enables selective stepwise reduction from SiCCl₃ to SiCHCl₂ to SiCH₂Cl and finally to SiCH₃ by controlling the amount of trichlorosilane reductant and the reaction conditions [1]. Reactions proceed in good yields without reducing Si–Cl bonds, with catalytic reactivity decreasing in the order: Pd(OAc)₂ > PdCl₂ ≫ Pt–C, H₂PtCl₆, Ni(OAc)₂, NiCl₂ > Pd(PPh₃)₂Cl₂, K₂PtCl₄ [1].

Dechlorination Rate
Head-to-head

CCl₃ > CHCl₂ > CH₂Cl

Enables stepwise reduction control

Pd(OAc)₂ > PdCl₂ catalyst activity

Catalytic Dechlorination Organosilicon Synthesis Palladium Catalysis

Hydrolysis Rate and Crosslinking Density

The trifunctional nature of trichloromethylsilane (MTS, CH₃SiCl₃) with three hydrolyzable Si–Cl bonds contrasts fundamentally with difunctional dimethyldichlorosilane (DMDCS, (CH₃)₂SiCl₂) which possesses two Si–Cl bonds and two methyl groups [1]. This structural difference manifests in hydrolysis behavior: MTS's higher chlorine content results in faster hydrolysis rates and greater corrosivity, requiring stricter inert handling conditions [1]. Upon hydrolysis, MTS tends to form highly branched or three-dimensional networks, leading to faster gelation and superior thermal stability in crosslinked structures, whereas DMDCS promotes linear chain extension or cyclization, producing fluid-like polymers suitable for elastomers [1].

Hydrolysis Behavior
Class-level

3 Si–Cl → 3D network; 2 Si–Cl → linear

Crosslinked vs. linear polymer architecture

Data to verify under specific conditions

Silicone Polymer Synthesis Crosslinking Chemistry Network Formation

Fumed Silica Feedstock Substitutability

In industrial fumed silica manufacturing via pyrohydrolysis, silicon tetrachloride (SiCl₄) and trichloromethylsilane (CH₃SiCl₃) are both viable feedstocks [1]. Commercial practice confirms that fumed silica is synthesized by the pyrohydrolysis of silicon tetrachloride or trichloromethylsilane in the flame of hydrogen and oxygen [1]. A major Chinese manufacturer (HIFULL, 12,000 tons annual capacity) designates silicon tetrachloride as the primary raw material and trichloromethylsilane as the secondary raw material [1], indicating that while both are technically acceptable, SiCl₄ may be preferred in high-volume production settings.

Fumed Silica Feedstock
Reported

Viable; secondary to SiCl₄

Supports supply chain diversification

SiCl₄ primary feedstock in commercial practice

Fumed Silica Production Pyrohydrolysis Feedstock Flexibility

Trichloromethylsilane High-Value Applications


Crosslinked Silicone Resin Synthesis

Trichloromethylsilane is the precursor of choice when the target material requires a three-dimensional, highly crosslinked siloxane network rather than linear or cyclic polysiloxanes. Unlike difunctional dimethyldichlorosilane, the trifunctional nature of MTS (three Si–Cl bonds per molecule) promotes branching and rapid gelation upon hydrolysis, yielding rigid resins with superior thermal stability [1]. This differentiation is critical for hard coatings, water-repellent surface treatments, and high-temperature silicone resins where mechanical rigidity and dimensional stability are required [1].

High-Density Silica Aerogel Modification

For applications where silica aerogel density and compactness are prioritized over maximum hydrophobicity, trichloromethylsilane is the optimal surface modifier among the methylchlorosilane series. Systematic comparison of MTS (n=1), DMDCS (n=2), and TMCS (n=3) demonstrates that MTS-modified aerogels exhibit the most compact three-dimensional nanostructure with a density of approximately 0.14 g/cm³ [2]. All three modifiers produce similar BET surface areas (~900 m²/g) and pore sizes (10–15 nm), but the structural compactness conferred by MTS is unique [2].

Selective Synthesis of Less Chlorinated Methylsilanes

The trichloromethyl moiety (–SiCCl₃) exhibits the highest dechlorination rate among polychloromethylsilanes in Pd-catalyzed reactions, enabling controlled, stepwise reduction from SiCCl₃ → SiCHCl₂ → SiCH₂Cl → SiCH₃ by modulating the amount of trichlorosilane reductant [3]. This reactivity hierarchy, established through direct comparative studies, makes trichloromethyl-containing silanes uniquely suited as starting materials for the selective synthesis of dichloromethyl and monochloromethyl analogs in good yields without compromising Si–Cl bonds [3].

SiC CVD with Intermediate Reactivity

Trichloromethylsilane (TMS) occupies an intermediate position in the solid-gas reactivity hierarchy for SiC CVD on oxide substrates: SiCl₄ > TMS > dichlorodimethylsilane [4]. While dichlorodimethylsilane is preferred when substrate preservation is paramount (minimal oxide attack), TMS may be selected when process conditions tolerate some substrate interaction in exchange for other process advantages [4]. This reactivity profiling informs precursor selection based on substrate compatibility requirements [4].

Application
Selection Property
Validation Focus
Crosslinked Silicone Resins
Trifunctional crosslinking architecture
Network density and gelation behavior
High-Density Silica Aerogels
Compact nanostructure formation
Density and structural uniformity
Stepwise Dechlorination Synthesis
High trichloromethyl dechlorination rate
Stepwise conversion selectivity (CCl₃ to CH₃)
SiC CVD on Oxide Substrates
Intermediate solid-gas reactivity profile
Substrate compatibility and deposition rate balance

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